molecular formula C16H16FNO4S B1398510 N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine CAS No. 1562441-57-9

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

Cat. No. B1398510
M. Wt: 337.4 g/mol
InChI Key: PFZHVFHEFSHFKV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, or FmPAla, is an important synthetic amino acid with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists in the fields of biochemistry, physiology, and pharmacology. FmPAla has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs.

Scientific Research Applications

Molecular Imaging and Parkinson’s Disease

PET studies using fluorinated analogs of alanine, such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), have significantly advanced our understanding of Parkinson’s disease. FDOPA is used in positron emission tomography (PET) to assess nigrostriatal degeneration, a hallmark of Parkinson’s disease. The kinetic analysis of FDOPA-PET recordings is complex but provides valuable insights into the brain's dopamine system, its role in personality, healthy aging, and the pathophysiology of Parkinson's disease and schizophrenia (Kumakura & Cumming, 2009).

Role of β-Alanine in Plants

β-Alanine, an amino acid related to alanine, plays critical roles beyond protein synthesis in plants. It is involved in the synthesis of compounds that protect plants from herbivory, microbial attack, and abiotic stresses. β-Alanine is also crucial for the synthesis of pantothenate (vitamin B5), coenzyme A, and acyl carrier protein, highlighting the extensive roles of non-proteinogenic amino acids in plant biology and stress responses (Parthasarathy, Savka, & Hudson, 2019).

Sulfa Drug Analogs and Biological Activity

Research on N-sulfonylamino azines, which share structural motifs with N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, has demonstrated their significant biological activities. These compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Their development has opened new avenues for treating neurological disorders, such as epilepsy and schizophrenia, highlighting the therapeutic potential of sulfonyl-containing compounds (Elgemeie, Azzam, & Elsayed, 2019).

properties

IUPAC Name

(2S)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-11-3-9-15(10-4-11)23(21,22)18(12(2)16(19)20)14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZHVFHEFSHFKV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.